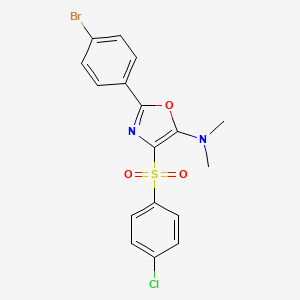

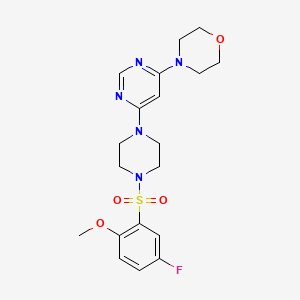

![molecular formula C17H21N5O2S2 B2688495 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone CAS No. 886917-06-2](/img/structure/B2688495.png)

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone” is a unique heterocyclic compound . It contains a 1,2,4-triazole moiety, which is a five-membered ring structure with three nitrogen atoms and two carbon atoms . This compound is part of a class of molecules that have shown significant biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds has been a subject of interest in recent years . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, one method involves the use of aryl diazonium salts and isocyanide in a [3+2] cycloaddition reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The unique structure of 1,2,4-triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing compounds are diverse and depend on the specific substituents present in the molecule . For instance, one method for the production of 1,5-disubstituted-1,2,4-triazole was reported to involve a reaction at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .科学的研究の応用

Synthesis and Antimicrobial Activities

Research has shown interest in the synthesis of novel 1,2,4-triazole derivatives due to their antimicrobial properties. For instance, Bektaş et al. (2007) described the synthesis of various 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some of these compounds to possess good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Electrochemical Synthesis and Characterization

Electrochemical methods have been applied in the synthesis of arylthiobenzazoles, starting from compounds structurally similar to the one , showcasing the versatility of electrochemical approaches in generating novel compounds with potential biological activities (Amani & Nematollahi, 2012).

Structural Studies and Biological Activities

The structural characterization of compounds bearing similarities, especially those involving triazole rings, has been the focus of research aiming to explore their potential biological activities. Iwashita et al. (2008) conducted Heck reactions on 4-methylenepyrazolo[5,1-c][1,2,4]triazines, indicating the interest in modifying these structures for potential bioactive applications (Iwashita, Williams, Hutchinson, & Stevens, 2008).

Antioxidant and Anticancer Activities

The synthesis of novel derivatives and their evaluation for antioxidant and anticancer activities is a significant area of research. Tumosienė et al. (2020) synthesized novel derivatives and assessed their activities, demonstrating the therapeutic potential of structurally complex molecules (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Heterocycle Synthesis and Antimicrobial Activity

The synthesis of heterocycles and their antimicrobial evaluation is another critical research avenue. Abdel-Mohsen (2003) synthesized derivatives of 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline, exploring their antimicrobial activities and showcasing the potential of such compounds in addressing microbial resistance (Abdel-Mohsen, 2003).

作用機序

Target of Action

Similar compounds with a 1,2,4-triazole core have been found to exhibit cytotoxic activities against tumor cell lines .

Mode of Action

The mode of action of 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .

Biochemical Pathways

Compounds with a similar 1,2,4-triazole core have been found to inhibit top1, a key enzyme involved in dna replication .

Safety and Hazards

While specific safety and hazard information for “1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone” was not found, it’s important to note that some 1,2,4-triazole-containing compounds have shown very weak cytotoxic effects toward normal cells .

将来の方向性

The future research directions for 1,2,4-triazole-containing compounds are promising. Given their broad biological activities, there is interest in developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Furthermore, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

特性

IUPAC Name |

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2S2/c1-3-13-18-17-22(19-13)16(24)15(26-17)14(12-5-4-10-25-12)21-8-6-20(7-9-21)11(2)23/h4-5,10,14,24H,3,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZALQHEVMKNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxamide](/img/structure/B2688416.png)

![1-[(2-Methylcyclohexyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2688417.png)

![2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2688422.png)

![3-(2-fluorophenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2688428.png)

![Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B2688430.png)

![N-(4-ethoxybenzenesulfonyl)-N-{4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide](/img/structure/B2688432.png)